molecular formula C6H5I3N2 B8463663 1-(2,3,3-Triiodoallyl)imidazole

1-(2,3,3-Triiodoallyl)imidazole

Cat. No.: B8463663
M. Wt: 485.83 g/mol
InChI Key: OJYOFNYRCAUMTP-UHFFFAOYSA-N
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Description

1-(2,3,3-Triiodoallyl)imidazole is an imidazole derivative characterized by a triiodo-substituted allyl group attached to the nitrogen atom of the imidazole ring. The compound has been studied extensively for its halogen and hydrogen bonding capabilities in solid-state chemistry. Its structure facilitates strong intermolecular interactions, particularly through the iodine atoms, which act as halogen bond donors . The presence of three iodine atoms on the allyl chain distinguishes it from simpler imidazole derivatives, making it a model compound for investigating supramolecular architectures.

Properties

Molecular Formula

C6H5I3N2

Molecular Weight

485.83 g/mol

IUPAC Name

1-(2,3,3-triiodoprop-2-enyl)imidazole

InChI

InChI=1S/C6H5I3N2/c7-5(6(8)9)3-11-2-1-10-4-11/h1-2,4H,3H2

InChI Key

OJYOFNYRCAUMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(=C(I)I)I

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Iodopropargyl)imidazole

This compound (referred to as compound 6 in ) shares structural similarities with 1-(2,3,3-Triiodoallyl)imidazole, featuring a propargyl group substituted with a single iodine atom. Key differences include:

  • Substituent Geometry : The propargyl group introduces a linear sp-hybridized carbon chain, contrasting with the sp²-hybridized triiodoallyl group. This affects molecular packing and interaction dynamics.
  • Halogen Bonding : While both compounds participate in halogen bonding, the triiodoallyl derivative exhibits stronger and more diverse interactions due to multiple iodine atoms. Solid-state NMR studies highlight distinct 15N chemical shifts, indicating differences in hydrogen bonding networks .

1-(3-Chloropropyl)-1H-imidazole

This derivative () replaces iodine with a chlorine atom on a propyl chain. Notable contrasts include:

  • Electronegativity and Polarizability : Chlorine is less polarizable than iodine, reducing halogen bonding efficacy. Instead, this compound engages in dipole-dipole and van der Waals interactions.
  • Physicochemical Properties : With a molecular weight of 144.60 g/mol and a simpler substituent, it exhibits higher solubility in polar solvents compared to the triiodoallyl analogue .

Morpholinium Iodide

Key comparisons include:

  • Interaction Type : Morpholinium iodide contributes ionic interactions (via the iodide counterion), while the triiodoallyl compound provides halogen bonding. The cocrystal’s stability arises from synergistic N–H···I and C–I···N interactions .

1-Allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

This fused-ring imidazole derivative () incorporates a thienoimidazole core and a sulfone group. Differences include:

  • Electronic Effects: The sulfur atoms in the thieno ring and sulfone group enhance electron-withdrawing properties, altering reactivity compared to the triiodoallyl compound.
  • Molecular Weight : At 322.45 g/mol, it is significantly heavier, influencing its crystallinity and thermal stability .

Physicochemical and Interaction Properties

Table 1: Comparative Analysis of Imidazole Derivatives

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Dominant Interactions Applications/Findings
This compound Not reported 2,3,3-Triiodoallyl - Halogen, hydrogen bonding Cocrystal studies
1-(3-Iodopropargyl)imidazole Not reported 3-Iodopropargyl - Halogen bonding Solid-state NMR analysis
1-(3-Chloropropyl)-1H-imidazole C₆H₉ClN₂ 3-Chloropropyl 144.60 Dipole-dipole Intermediate in organic synthesis
Morpholinium iodide C₄H₁₀INO Iodide counterion 231.03 Ionic, hydrogen bonding Cocrystal component
1-Allyl-3-(3-methylphenyl)... C₁₅H₁₈N₂O₂S₂ Thienoimidazole-sulfone 322.45 Sulfur-mediated interactions Biomedical research

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